2-Fluoro-3-(trifluoromethyl)pyridine

Description

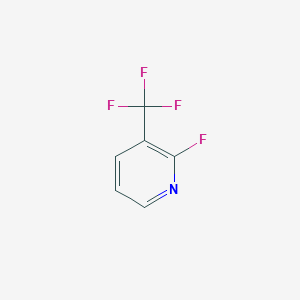

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAQOVYPSZIDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382564 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65753-52-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65753-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-3-(trifluoromethyl)pyridine CAS number 65753-52-8 properties

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)pyridine (CAS: 65753-52-8): Properties, Synthesis, and Applications in Modern Chemistry

Introduction

2-Fluoro-3-(trifluoromethyl)pyridine is a specialized heterocyclic organic compound that has emerged as a pivotal building block in the fields of medicinal chemistry and agrochemical synthesis.[1] As a member of the fluorinated pyridine family, its chemical architecture is distinguished by a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a highly sought-after intermediate for the development of novel therapeutic agents and crop protection products.[1][2]

The strategic incorporation of fluorine and trifluoromethyl moieties into organic molecules is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[3][4][5] The -CF₃ group, in particular, is a strong electron-withdrawing group that can significantly alter the reactivity of the pyridine ring and improve the pharmacokinetic profile of parent molecules.[1] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)pyridine, covering its physicochemical properties, synthetic routes, reactivity, and practical applications, grounded in authoritative scientific literature.

Chapter 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. 2-Fluoro-3-(trifluoromethyl)pyridine is typically a colorless liquid under standard conditions, though some suppliers list it as a low-melting solid, a discrepancy that may arise from variations in purity.[][7][8] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65753-52-8 | [][7][9] |

| Molecular Formula | C₆H₃F₄N | [1][8][9] |

| Molecular Weight | 165.09 g/mol | [7][8][9] |

| Appearance | Colorless clear liquid | [][7] |

| Boiling Point | 134-149.3 °C at 760 mmHg | [][7] |

| Density | ~1.371 g/cm³ | [][7] |

| SMILES | Fc1ncccc1C(F)(F)F | [8] |

| InChIKey | UTAQOVYPSZIDTK-UHFFFAOYSA-N | [][9] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [7][10] |

Spectroscopic Characterization: The structural features of 2-Fluoro-3-(trifluoromethyl)pyridine give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by both the fluorine and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterization, expected to show two distinct resonances: one for the fluorine atom attached directly to the ring (C2-F) and another for the trifluoromethyl group (-CF₃).

-

¹³C NMR: The carbon NMR will display six signals, with the carbons attached to fluorine (C2 and the -CF₃ carbon) showing characteristic splitting due to C-F coupling.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Spectral data, including a ¹H NMR spectrum, are available for reference from various chemical suppliers and databases.[10][11][12]

Chapter 2: Synthesis and Mechanistic Insights

The most common and direct laboratory-scale synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This method leverages the more readily available chlorinated analogue as a precursor.

Core Synthesis Pathway: Halogen Exchange The synthesis starts from 2-Chloro-3-(trifluoromethyl)pyridine. The chlorine atom at the 2-position is displaced by a fluoride ion. The electron-withdrawing nature of the adjacent trifluoromethyl group and the ring nitrogen atom activates the C2 position towards nucleophilic attack, making this substitution feasible.

Caption: Synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine via Halex reaction.

A detailed experimental protocol for this transformation is provided in Chapter 5. The choice of anhydrous tetramethylammonium fluoride (NMe₄F) as the fluoride source is strategic; its solubility in organic solvents like N,N-dimethylformamide (DMF) is superior to that of inorganic salts like KF, allowing the reaction to proceed under milder, homogeneous conditions.[7]

Broader synthetic strategies for producing trifluoromethylpyridines often involve multi-step industrial processes, such as the simultaneous vapor-phase chlorination and fluorination of picoline (methylpyridine) precursors at high temperatures over transition metal catalysts.[2][13] While not directly applicable for lab-scale synthesis of this specific isomer, these methods highlight the industrial importance of the trifluoromethylpyridine scaffold.

Chapter 3: Chemical Reactivity and Strategic Applications

2-Fluoro-3-(trifluoromethyl)pyridine is primarily valued as a versatile intermediate. Its reactivity is dominated by the lability of the C2-fluorine atom, which can be readily displaced by a variety of nucleophiles in SNAr reactions. This makes it an excellent scaffold for introducing the 3-(trifluoromethyl)pyridinyl moiety into more complex molecules.

Applications in Drug Discovery The 3-(trifluoromethyl)pyridine motif is present in numerous biologically active compounds. The compound is a documented intermediate in the synthesis of antihypertensive β-adrenergic blocking agents and allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[][7][14]

The general workflow for its use in drug development involves coupling it with a molecule of interest (e.g., an amine, alcohol, or thiol) that contains a nucleophilic site.

Sources

- 1. What is 2-Fluoro-3-(trifluoromethyl)pyridine Used For? [huimengchem.cn]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 7. 2-Fluoro-3-trifluoromethylpyridine | 65753-52-8 [chemicalbook.com]

- 8. 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 65753-52-8|2-Fluoro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 11. 65753-52-8 | 2-Fluoro-3-(trifluoromethyl)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. 2-Fluoro-3-trifluoromethylpyridine(65753-52-8) 1H NMR [m.chemicalbook.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 14. sincerechemical.com [sincerechemical.com]

Physical and chemical properties of 2-Fluoro-3-(trifluoromethyl)pyridine

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)pyridine: Properties, Synthesis, and Reactivity for Advanced Research Applications

Introduction

As a cornerstone in modern medicinal and agricultural chemistry, 2-Fluoro-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block. Its strategic substitution pattern—a fluorine atom at the C2 position and a trifluoromethyl group at the C3 position—imparts a unique combination of electronic and steric properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this reagent's core characteristics, synthesis, and reactivity, moving beyond a simple datasheet to offer field-proven insights from a Senior Application Scientist's perspective. The presence of fluorine-containing substituents is a well-established strategy for enhancing the metabolic stability, lipophilicity, and biological activity of target molecules, making this pyridine derivative an invaluable intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals.[1][2][3]

Core Physicochemical and Structural Properties

The utility of 2-Fluoro-3-(trifluoromethyl)pyridine begins with its fundamental physical and structural characteristics. The electron-withdrawing nature of both the pyridine nitrogen and the two distinct fluorine-containing groups (-F and -CF₃) creates a significantly electron-deficient aromatic system. This electronic profile is the primary driver of its chemical reactivity, particularly its susceptibility to nucleophilic attack. The trifluoromethyl group, a potent lipophilicity enhancer, is crucial for modulating the solubility and membrane permeability of its downstream derivatives, a key consideration in drug design.[1]

Diagram 1: Chemical Structure of 2-Fluoro-3-(trifluoromethyl)pyridine

A 2D representation of the molecular structure.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₄N | [4] |

| Molecular Weight | 165.09 g/mol | [4] |

| CAS Number | 65753-52-8 | [4] |

| Appearance | Clear, colorless liquid or solid | [5][6] |

| Boiling Point | 134-137 °C | [5][6] |

| Density | ~1.371 g/cm³ (Predicted) | [5][6] |

| pKa | -2.86 (Predicted) | [5][6] |

| InChI Key | UTAQOVYPSZIDTK-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(N=C1)F)C(F)(F)F | [4] |

Spectroscopic Characterization Profile

Definitive structural confirmation is paramount. The following provides an expected spectroscopic profile based on the compound's structure and available data.

Table 2: Spectroscopic Data Interpretation

| Technique | Region | Expected Signal Interpretation |

| ¹H NMR | ~7.0-9.0 ppm | Three distinct signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions. The precise chemical shifts and coupling patterns are influenced by the strong electron-withdrawing effects of the adjacent substituents. A representative spectrum is available for reference.[7] |

| ¹⁹F NMR | Varies | Two signals are expected: one for the fluorine atom at C2 and another for the trifluoromethyl group at C3. Coupling between these fluorine nuclei and with adjacent protons would provide further structural information. |

| ¹³C NMR | ~110-165 ppm | Six distinct signals for the pyridine ring carbons, with chemical shifts significantly influenced by the attached fluorine and trifluoromethyl groups. An additional signal for the CF₃ carbon will also be present. |

| IR Spectroscopy | ~1150-1250 cm⁻¹ | Strong absorption bands in this region are characteristic of C-F stretching vibrations, providing clear evidence of fluorination.[8] |

Synthesis and Manufacturing Insights

The most direct and industrially relevant synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine involves a nucleophilic aromatic substitution, specifically a Halogen Exchange (Halex) reaction. This method leverages the more readily available 2-chloro-3-(trifluoromethyl)pyridine as a starting material.

Causality in Protocol Design: The choice of an anhydrous fluoride source, such as tetramethylammonium fluoride (NMe₄F), is critical to prevent hydrolysis and competing side reactions.[5] A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected for its ability to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the substitution, thereby accelerating the reaction. The reaction is typically conducted at room temperature, reflecting the high reactivity of the substrate towards nucleophilic substitution.

Diagram 2: Synthetic Workflow via Halex Reaction

A simplified workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Halex Reaction

This protocol is a representative example based on established procedures.[5]

-

Preparation: In a nitrogen-purged glovebox or desiccator, accurately weigh anhydrous tetramethylammonium fluoride (NMe₄F, 2.0 eq.) and 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.) into a dry 4 mL vial containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

-

Reaction: Seal the vial and remove it from the inert atmosphere. Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Fluoro-3-(trifluoromethyl)pyridine lies in the high reactivity of the C2-fluorine atom as a leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

Mechanistic Rationale: The pyridine nitrogen, the C3-CF₃ group, and the C2-F atom all act as potent electron-withdrawing groups. This synergistically reduces the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles at the C2 position. In SₙAr reactions on heteroaromatic rings, fluoride is an exceptionally effective leaving group. Its high electronegativity polarizes the C-F bond and stabilizes the transient Meisenheimer intermediate, leading to reaction rates that can be over 300 times faster than those of the corresponding chloropyridines.[9][10] This allows for substitutions with a wide range of N-, O-, and S-based nucleophiles under mild conditions.

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The two-step addition-elimination mechanism of SₙAr.

Experimental Protocol: General SₙAr with an Amine Nucleophile

-

Setup: To a solution of 2-Fluoro-3-(trifluoromethyl)pyridine (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) in an oven-dried flask, add the desired amine nucleophile (1.1-1.5 eq.).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.) to act as a proton scavenger.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, perform an aqueous workup as described in the synthesis protocol, followed by purification via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond can participate in specialized cross-coupling reactions, it is generally less reactive than C-Br or C-I bonds under standard palladium catalysis conditions.[11] A more common strategy involves introducing a second halide (e.g., bromine) at another position on the ring (C4, C5, or C6) to serve as a handle for cross-coupling, leaving the versatile C2-fluoro position available for subsequent SₙAr functionalization. This orthogonal reactivity allows for a modular and highly efficient approach to complex pyridine derivatives.

Diagram 4: Orthogonal Functionalization Strategy

Sequential cross-coupling and SₙAr reactions.

Safety, Handling, and Storage

2-Fluoro-3-(trifluoromethyl)pyridine is a reactive and hazardous chemical that requires stringent safety protocols.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | [4][12] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [4][12] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [4][12] |

| Serious Eye Damage | H318: Causes serious eye damage | [4] |

Handling and Storage Recommendations:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[5][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

2-Fluoro-3-(trifluoromethyl)pyridine is more than a mere chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its defining features—a highly activated C2 position for SₙAr reactions and the beneficial physicochemical properties imparted by its fluorine substituents—provide a reliable and versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for any scientist looking to leverage its full potential in their research and development programs.

References

-

PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Huimeng Bio-tech. (2024, October 17). What is 2-Fluoro-3-(trifluoromethyl)pyridine Used For? Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-(hydroxymethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines. Retrieved from [Link]

-

LinkedIn. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine.

-

ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Difluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethyl-pyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Retrieved from [Link]

-

ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Retrieved from [Link]

Sources

- 1. What is 2-Fluoro-3-(trifluoromethyl)pyridine Used For? [huimengchem.cn]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-3-trifluoromethylpyridine | 65753-52-8 [chemicalbook.com]

- 6. 65753-52-8 CAS MSDS (2-Fluoro-3-trifluoromethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Fluoro-3-trifluoromethylpyridine(65753-52-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Fluoro-3-(trifluoromethyl)pyridine molecular structure and weight

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)pyridine for Advanced Research

Introduction: A Key Fluorinated Heterocycle in Modern Chemistry

2-Fluoro-3-(trifluoromethyl)pyridine is a specialized aromatic heterocyclic organic compound belonging to the pyridine family.[1] Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (–CF₃) group at the 3-position. This unique arrangement of substituents imparts significant and desirable properties, making it a compound of high interest in various scientific fields, particularly in the development of pharmaceuticals and agrochemicals.[1]

The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry.[2][3] Fluorine's high electronegativity and small size can profoundly alter a molecule's physical, chemical, and biological properties. Specifically, the trifluoromethyl group often enhances metabolic stability, increases lipophilicity (which can improve membrane permeability), and modifies the compound's binding affinity to biological targets.[1][2][4] As a versatile synthetic intermediate, 2-Fluoro-3-(trifluoromethyl)pyridine provides a reliable scaffold for introducing these advantageous features into complex target molecules, thereby optimizing their pharmacokinetic and pharmacodynamic profiles.[1][5][6]

This guide offers a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)pyridine, detailing its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role as a critical building block for professionals in drug discovery and chemical research.

PART 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in 2-Fluoro-3-(trifluoromethyl)pyridine is fundamental to its reactivity and utility. The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly influences the electron density of the pyridine ring, impacting its chemical behavior.

Structural and Chemical Identifiers

The compound is unambiguously identified by several key descriptors:

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-3-(trifluoromethyl)pyridine | [7] |

| Molecular Formula | C₆H₃F₄N | [5][7] |

| Molecular Weight | 165.09 g/mol | [7] |

| CAS Number | 65753-52-8 | [7] |

| SMILES String | C1=CC(=C(N=C1)F)C(F)(F)F | [7] |

| InChI Key | UTAQOVYPSZIDTK-UHFFFAOYSA-N | [7] |

Molecular Structure Visualization

The structural formula of 2-Fluoro-3-(trifluoromethyl)pyridine is visualized below, highlighting the spatial relationship between the pyridine core and its fluoro-substituents.

Caption: Molecular structure of 2-Fluoro-3-(trifluoromethyl)pyridine.

Physicochemical Data

The compound's physical properties are critical for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | 134-137 °C | [6][8] |

| Density (Predicted) | 1.371 ± 0.06 g/cm³ | [6][8] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [6][8] |

PART 2: Synthesis and Reactivity

Understanding the synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine is crucial for ensuring a high-quality supply for research and development. The compound is typically prepared via a nucleophilic aromatic substitution (halogen exchange) reaction.

General Synthesis Workflow

The most common laboratory-scale synthesis involves the conversion of the more readily available 2-chloro-3-(trifluoromethyl)pyridine. A fluoride source displaces the chloride at the 2-position of the pyridine ring.

Caption: General workflow for the synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine.

Exemplary Synthesis Protocol

This protocol is a representative example of the synthesis via halogen exchange.

Objective: To synthesize 2-Fluoro-3-(trifluoromethyl)pyridine from 2-chloro-3-(trifluoromethyl)pyridine.

Materials:

-

2-chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Anhydrous tetramethylammonium fluoride (NMe₄F) (2.0 eq)[6]

-

Anhydrous N,N-dimethylformamide (DMF) as solvent

-

4 mL sample vial with a micro-stirring bar

-

Desiccator for anhydrous conditions

Procedure:

-

Preparation: Accurately weigh anhydrous tetramethylammonium fluoride (0.2 mmol, 2 eq.) and 2-chloro-3-(trifluoromethyl)pyridine (0.1 mmol, 1 eq.) into a 4 mL sample vial containing a micro-stirring bar inside a desiccator to maintain anhydrous conditions.[6]

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (0.5 mL) to the vial.[6]

-

Reaction: Remove the sealed vial from the desiccator. Stir the reaction mixture at room temperature.[6]

-

Monitoring: Monitor the reaction progress over 24 hours using an appropriate analytical technique (e.g., GC-MS or TLC) to confirm the consumption of the starting material and the formation of the product.

-

Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography to yield pure 2-Fluoro-3-(trifluoromethyl)pyridine.

Trustworthiness Note: The use of anhydrous reagents and solvents is critical for the success of this halogen exchange reaction, as moisture can deactivate the fluoride source and lead to side reactions. The 2:1 molar ratio of fluoride source to substrate ensures the reaction goes to completion.

PART 3: Applications in Drug Discovery and Agrochemicals

The unique electronic properties and metabolic stability conferred by the fluoro-substituents make 2-Fluoro-3-(trifluoromethyl)pyridine a highly valuable building block.[1]

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][5] Its structure is leveraged to fine-tune the properties of drug candidates, leading to improved efficacy, stability, and safety profiles.[1]

-

Antihypertensive Agents: It is used to prepare certain β-adrenergic blocking agents.[5][6]

-

Antiviral Drugs: It serves as a precursor for synthesizing allosteric inhibitors of the HCV NS5B polymerase, which is a critical enzyme for the replication of the Hepatitis C virus.[5][6]

-

General Drug Development: The incorporation of the 2-fluoro-3-(trifluoromethyl)phenyl moiety can enhance metabolic stability and cell permeability, which are crucial pharmacokinetic properties.[1][2]

Utility in the Agrochemical Industry

In addition to its pharmaceutical applications, this compound is a building block for modern agrochemicals.[1]

-

Herbicides and Pesticides: It is used in the synthesis of potent herbicides and pesticides. The fluorinated structure enhances the efficacy of these agents, allowing for lower application rates and potentially reducing environmental impact.[1][3][9]

Illustrative Role in API Synthesis

The diagram below conceptualizes how 2-Fluoro-3-(trifluoromethyl)pyridine can be integrated into a multi-step synthesis to produce a final, biologically active molecule.

Caption: Role of 2-Fluoro-3-(trifluoromethyl)pyridine in a hypothetical API synthesis.

PART 4: Safety, Handling, and Hazard Management

Due to its reactive nature and potential toxicity, 2-Fluoro-3-(trifluoromethyl)pyridine must be handled with appropriate safety precautions.

Hazard Classification and Precautionary Statements

The compound is classified with multiple hazards, requiring careful management in a laboratory setting.

| Hazard Class | GHS Code(s) | Precautionary Statement Code(s) |

| Acute Toxicity (Oral, Dermal) | H301, H311 | P264, P270, P280, P301+P310, P302+P352 |

| Skin Corrosion/Eye Damage | H314 | P280, P303+P361+P353, P305+P351+P338 |

| Specific Target Organ Toxicity | H372 | P260, P314 |

| Chronic Aquatic Toxicity | H412 | P273 |

Source: Sigma-Aldrich Safety Data

Signal Word: Danger

Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[10]

-

Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6][8] Store locked up and away from incompatible materials.[10]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[10]

-

Conclusion

2-Fluoro-3-(trifluoromethyl)pyridine stands out as a premier building block for chemists in the pharmaceutical and agrochemical sectors. Its value is derived directly from its molecular architecture: the combination of a pyridine ring with fluorine and trifluoromethyl substituents provides a powerful tool for enhancing the biological activity, metabolic stability, and overall performance of target molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in creating next-generation drugs and crop protection agents. As research continues to advance, the demand for such sophisticated, high-value intermediates is poised to grow, further cementing the role of 2-Fluoro-3-(trifluoromethyl)pyridine in innovative chemical design.

References

- Huimeng Bio-tech. (2024, October 17). What is 2-Fluoro-3-(trifluoromethyl)pyridine Used For? Huimeng Bio-tech.

- Sigma-Aldrich. 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR. Merck.

- PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine.

- Sincere Chemical. 2-Fluoro-3-trifluoromethylpyridine. Sincere Chemical.

- Sigma-Aldrich. 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR. Merck.

- ChemicalBook. 65753-52-8(2-Fluoro-3-trifluoromethylpyridine) Product Description. ChemicalBook.

- ChemicalBook. 2-Fluoro-3-trifluoromethylpyridine | 65753-52-8. ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 9). The Role of 2-Hydroxy-3-trifluoromethylpyridine in Modern Drug Discovery.

- ChemicalBook. (2025, November 29). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine. ChemicalBook.

- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- MDPI.

Sources

- 1. What is 2-Fluoro-3-(trifluoromethyl)pyridine Used For? [huimengchem.cn]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. 2-Fluoro-3-trifluoromethylpyridine | 65753-52-8 [chemicalbook.com]

- 7. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 65753-52-8 CAS MSDS (2-Fluoro-3-trifluoromethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. chemicalbook.com [chemicalbook.com]

Spectral data for 2-Fluoro-3-(trifluoromethyl)pyridine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-3-(trifluoromethyl)pyridine

Authored by: A Senior Application Scientist

Introduction

2-Fluoro-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and trifluoromethyl group on the pyridine ring, make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The precise structural elucidation of this molecule and its derivatives is paramount for understanding its reactivity, metabolic stability, and biological activity. This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 2-Fluoro-3-(trifluoromethyl)pyridine (CAS: 65753-52-8).[3]

The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through data from analogous structures, offering a robust framework for researchers in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 2-Fluoro-3-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's covalent framework and electronic environment.

¹H NMR Spectroscopy: Deciphering the Aromatic Protons

The ¹H NMR spectrum reveals the disposition of the three protons on the pyridine ring. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents deshields these protons, shifting them downfield. The expected splitting pattern is a result of spin-spin coupling between adjacent protons (H-H coupling) and through-space or through-bond coupling with the fluorine atoms (H-F coupling).

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

-

H-6: Expected to appear as a doublet of doublets (or multiplet) around δ 8.3-8.5 ppm. It is coupled to H-5 and shows a smaller long-range coupling to the fluorine at C-2.

-

H-5: Predicted to be a doublet of doublets of doublets (or multiplet) in the region of δ 7.8-8.0 ppm, being coupled to H-6 and H-4, with additional coupling to the C-2 fluorine.

-

H-4: Expected to appear as a doublet of doublets (or multiplet) around δ 7.4-7.6 ppm, coupled to H-5 and showing coupling to the trifluoromethyl group's fluorine atoms.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments

¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5] This molecule will exhibit two distinct signals: one for the fluorine atom attached directly to the pyridine ring and another for the trifluoromethyl group.

Expert Insight: The reference standard for ¹⁹F NMR is typically CFCl₃.[6] The chemical shifts are highly sensitive to the electronic environment. The aryl-fluorine will appear at a significantly different chemical shift than the CF₃ group.[4]

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz):

-

Ar-F (C-2): A quartet is expected in the range of δ -65 to -75 ppm, arising from coupling to the three equivalent fluorine atoms of the adjacent CF₃ group (⁴JFF).

-

-CF₃ (C-3): A doublet is predicted around δ -60 to -65 ppm, resulting from coupling to the single fluorine atom at the C-2 position (⁴JFF).[7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all six carbon atoms in the pyridine ring and the carbon of the trifluoromethyl group. The signals are split due to coupling with attached fluorine atoms (C-F coupling), which can occur over one or more bonds.[8]

Predicted ¹³C NMR Data (CDCl₃, 101 MHz):

-

Carbon signals will be split into doublets (for carbons coupled to the C-2 fluorine) or quartets (for carbons coupled to the CF₃ group).

-

C-2: Expected to show a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz.

-

C-3: Will exhibit a significant two-bond coupling (²JCF) to the C-2 fluorine and a large one-bond coupling (¹JCF) to the CF₃ fluorines, appearing as a doublet of quartets.

-

-CF₃ Carbon: This signal will be a prominent quartet with a very large ¹JCF coupling constant, typically in the range of 270-280 Hz.[7]

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-6 | 8.3 - 8.5 | m | ³JH5-H6, ⁴JH6-F2 |

| H-5 | 7.8 - 8.0 | m | ³JH5-H6, ³JH4-H5, ⁵JH5-F2 |

| H-4 | 7.4 - 7.6 | m | ³JH4-H5, ⁴JH4-CF3 |

| ¹⁹F | |||

| Ar-F | -65 to -75 | q | ⁴JF-F |

| -CF₃ | -60 to -65 | d | ⁴JF-F |

| ¹³C | |||

| C-2 | ~158 | d | ¹JC-F ≈ 250 |

| C-3 | ~120 | dq | ¹JC-F(CF3) ≈ 275, ²JC-F2 |

| C-4 | ~125 | m | |

| C-5 | ~138 | s | |

| C-6 | ~150 | d | ³JC-F2 |

| -CF₃ | ~122 | q | ¹JC-F ≈ 275 |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of 2-Fluoro-3-(trifluoromethyl)pyridine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire data with a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Use a standard pulse sequence, often with proton decoupling to simplify spectra if desired. Use an external reference like CFCl₃ or a calibrated internal standard.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Visualization: NMR Coupling Scheme

Caption: Key NMR spin-spin couplings in 2-Fluoro-3-(trifluoromethyl)pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expert Insight: The presence of strong C-F bonds will result in intense absorption bands in the fingerprint region (typically 1000-1400 cm⁻¹). The C-F stretch of the trifluoromethyl group is particularly characteristic and strong.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1600 - 1550 | C=C/C=N Stretch | Pyridine Ring |

| 1480 - 1400 | C=C/C=N Stretch | Pyridine Ring |

| 1350 - 1150 | C-F Stretch (very strong) | -CF₃ Group |

| 1250 - 1000 | C-F Stretch (strong) | Aryl-F |

Data predicted based on spectra of similar compounds like 2-Fluoro-5-(trifluoromethyl)pyridine and 2,3-Difluoro-5-(trifluoromethyl)pyridine.[9][10]

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) from the final sample spectrum.

-

Sample Application: Place a single drop of liquid 2-Fluoro-3-(trifluoromethyl)pyridine (or a small amount of the solid) directly onto the ATR crystal.[11] If using a solid, apply pressure using the instrument's clamp to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Visualization: IR Vibrational Modes

Caption: Correlation of molecular structure with key IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For 2-Fluoro-3-(trifluoromethyl)pyridine, electron ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

Molecular Formula: C₆H₃F₄N[3] Exact Molecular Weight: 165.02 g/mol [3]

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z = 165 is expected, corresponding to the intact molecule.

-

[M-F]⁺: Loss of a fluorine atom from the CF₃ group or the ring could lead to a fragment at m/z = 146.

-

[M-CF₃]⁺: The most common fragmentation for trifluoromethyl-aromatics is the loss of the CF₃ radical (mass 69), resulting in a significant peak at m/z = 96.

-

CF₃⁺: A peak at m/z = 69 corresponding to the trifluoromethyl cation is also highly probable and often a base peak in the spectra of such compounds.[12]

Summary of Predicted Mass Spectrometry Data

| m/z | Ion Identity | Notes |

| 165 | [C₆H₃F₄N]⁺ | Molecular Ion (M⁺) |

| 146 | [C₆H₃F₃N]⁺ | Loss of a Fluorine atom |

| 96 | [C₅H₃FN]⁺ | Loss of a ·CF₃ radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C) to separate the analyte from any impurities or solvent.

-

MS Detection: The eluent from the GC enters the MS source, where molecules are ionized by a 70 eV electron beam.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum for the GC peak corresponding to the compound.

Visualization: MS Fragmentation Pathway

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

The comprehensive analysis of 2-Fluoro-3-(trifluoromethyl)pyridine using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹⁹F NMR offers unambiguous evidence of the two distinct fluorine environments, while ¹H and ¹³C NMR map out the complete molecular skeleton. IR spectroscopy confirms the presence of key functional groups, particularly the powerful C-F stretching vibrations. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the trifluoromethyl radical. Together, these techniques provide the detailed spectral fingerprint essential for quality control, reaction monitoring, and the rational design of new molecules in advanced chemical research.

References

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". Accessed via Google Search.

-

Supporting Information for "A general and practical copper-catalyzed trifluoromethylation of aryl halides and vinyl halides". The Royal Society of Chemistry. [Link]

-

PubChem. "2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501". PubChem. [Link]

-

ScienceDirect. "Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP)". ScienceDirect. [Link]

-

Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia. [Link]

-

PubChem. "2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296". PubChem. [Link]

-

University of Ottawa. "Fluorine NMR". University of Ottawa. [Link]

-

ResearchGate. "Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine". ResearchGate. [Link]

-

Slideshare. "Nmr spectroscopy of fluorine 19". Slideshare. [Link]

-

The Royal Society of Chemistry. "Electronic Supplementary Information (ESI) for". The Royal Society of Chemistry. [Link]

-

SpectraBase. "2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts". SpectraBase. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants". RSC Publishing. [Link]

-

SpectraBase. "2-Fluoro-5-trifluoromethyl-pyridine - Optional[FTIR] - Spectrum". SpectraBase. [Link]

-

SpectraBase. "2,3-Difluoro-5-(trifluoromethyl)pyridine - Optional[ATR-IR] - Spectrum". SpectraBase. [Link]

-

Semantic Scholar. "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)". Semantic Scholar. [Link]

-

University of Washington. "Fluorine NMR". University of Washington. [Link]

-

NIST. "Pyridine, 3-(trifluoromethyl)-". NIST WebBook. [Link]

-

NIST. "Mass spectra of fluorocarbons". NIST. [Link]

-

Huimeng Bio-tech. "What is 2-Fluoro-3-(trifluoromethyl)pyridine Used For?". Huimeng Bio-tech. [Link]

-

PubChem. "2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342". PubChem. [Link]

Sources

- 1. What is 2-Fluoro-3-(trifluoromethyl)pyridine Used For? [huimengchem.cn]

- 2. 2-Fluoro-3-trifluoromethylpyridine | 65753-52-8 [chemicalbook.com]

- 3. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 7. rsc.org [rsc.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

Introduction: The Strategic Alliance of Fluorine and the Pyridine Scaffold

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyridine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, the deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of rational design.[1] The unique physicochemical properties of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacological profile.[2][3] When this powerful halogen is introduced to a pyridine ring, a "privileged scaffold" renowned for its presence in numerous FDA-approved drugs, the synergistic effects can lead to compounds with significantly enhanced potency, selectivity, metabolic stability, and optimized pharmacokinetic properties.[4][5][6]

Fluorine's electron-withdrawing nature can profoundly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets and improving bioavailability.[3][7] Furthermore, strategic fluorination can block sites of metabolic oxidation by cytochrome P450 enzymes, a common strategy to increase a drug's half-life and reduce the formation of unwanted metabolites.[7][8] This guide provides a comprehensive exploration of the biological activities of fluorinated pyridine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

The Physicochemical Impact of Fluorination on the Pyridine Ring

The decision to introduce fluorine is a calculated one, aimed at modulating specific molecular properties to achieve a desired biological outcome. The causality behind this choice is rooted in fundamental chemical principles.

-

Modulation of Basicity (pKa): The high electronegativity of fluorine withdraws electron density from the aromatic pyridine ring. This inductive effect decreases the electron density on the ring nitrogen, making it less basic.[9] A lower pKa can be critical for optimizing a drug's solubility, membrane permeability, and binding affinity to its target, as it dictates the ionization state of the molecule at physiological pH.[10][7]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[11] Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can effectively prevent enzymatic hydroxylation, a primary route of drug metabolism.[7][8] This enhances the compound's metabolic stability, leading to improved bioavailability and a longer duration of action.[2][12]

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity is nuanced. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF3) are significantly lipophilic.[12] This property can be leveraged to enhance a compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[10][12]

-

Conformational Control and Binding Affinity: Fluorine substitution can lead to significant conformational changes in a molecule due to electrostatic interactions.[7] It can also participate in unique non-covalent interactions, including hydrogen bonds (acting as a weak acceptor) and halogen bonds, which can increase binding affinity and selectivity for a target protein or enzyme.[10][8]

Therapeutic Applications and Biological Activities

Fluorinated pyridine derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as anticancer, antimicrobial, and anti-inflammatory agents, as well as potent agrochemicals.[11][13]

Anticancer Activity

The pyridine scaffold is a key component of many oncology drugs, and fluorination has proven to be a powerful strategy for enhancing their efficacy.[14][15] These compounds often exert their effects by inhibiting critical enzymes in cancer cell proliferation and survival pathways.

Mechanism of Action: A common mechanism involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control growth and division. For instance, fluorinated pyridines are found in various kinase inhibitors where the pyridine nitrogen forms a key hydrogen bond in the ATP-binding pocket of the enzyme, while the fluorine atoms enhance binding affinity and metabolic stability.[16] Another mechanism involves the inhibition of enzymes like topoisomerases, which are essential for DNA replication.[17]

Structure-Activity Relationship (SAR) Insights: The position and number of fluorine substituents on the pyridine ring are critical. For example, in a series of pyridine-urea derivatives tested against the MCF-7 breast cancer cell line, the nature of the substituent on an attached phenylurea moiety significantly influenced cytotoxic activity.[14] While this example focuses on a different part of the molecule, the principle of fine-tuning activity through substitution is central. Fluorination on the pyridine ring itself often serves to lock in favorable conformations and prevent metabolic deactivation.

Quantitative Data on Anticancer Activity

| Compound Class | Target Cell Line | Key Compound Example | IC50 (µM) | Reference |

| Pyridine-Urea Derivatives | MCF-7 (Breast Cancer) | 4-Iodophenyl urea derivative | 0.11 (after 72h) | [14] |

| Pyridine Hybrids | MCF-7 (Breast Cancer) | Compound 3b | 6.13 | [15] |

| Pyridine Hybrids | Huh-7 (Liver Cancer) | Compound 3b | 6.54 | [15] |

Note: The table includes potent pyridine derivatives to illustrate the scaffold's potential. The specific contribution of fluorine in these examples would require detailed SAR studies comparing fluorinated vs. non-fluorinated analogs.

Agrochemical Applications

In agriculture, fluorinated pyridines are indispensable for creating advanced herbicides, fungicides, and insecticides.[12][18] The trifluoromethyl (-CF3) group is particularly common in this sector, imparting properties that lead to more potent and environmentally stable products.[12][19]

Case Study: Flupicolide Flupicolide is a prominent fungicide that incorporates a trifluoromethylpyridine moiety.[20] It is highly effective against oomycete pathogens, which cause devastating diseases like late blight in potatoes.[20] The fluorinated pyridine core is crucial for its unique mode of action and systemic activity within the plant.

Key Advantages in Agrochemicals:

-

Enhanced Efficacy: Fluorination can increase the intrinsic potency of the compound against the target pest or pathogen.[18]

-

Metabolic Stability: Resistance to degradation in the environment and within the plant ensures a longer residual effect.[12]

-

Target Specificity: The unique electronic and steric properties of fluorinated compounds can lead to higher specificity for the target enzyme in the pest, reducing off-target effects on the crop or other organisms.[20]

Experimental Evaluation of Biological Activity

A rigorous and systematic approach to testing is essential to validate the biological activity of newly synthesized fluorinated pyridine compounds. The protocols described below represent self-validating systems for obtaining reliable and reproducible data.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.[14]

Objective: To determine the concentration of a fluorinated pyridine compound that inhibits 50% of cancer cell growth (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours).[14]

-

MTT Addition: After incubation, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Carefully discard the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Biological Activity Screening

Caption: General workflow for the in vitro screening of fluorinated pyridine compounds.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

Objective: To determine the MIC of a fluorinated pyridine compound against specific bacterial strains.

Methodology:

-

Preparation of Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) until it reaches the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[14]

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in MHB directly in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Challenges and Future Perspectives: The "Dark Side" of Fluorine

While fluorination is a powerful tool, it is not a panacea. The inappropriate placement of fluorine can lead to unforeseen stability and toxicity issues.[22] The extreme strength of the C-F bond, while beneficial for metabolic stability, also contributes to the environmental persistence of some organofluorine compounds, such as PFAS (per- and polyfluoroalkyl substances).[23][24]

Furthermore, metabolic cleavage of a C-F bond, though less common, can release fluoride ions or other reactive metabolites that may lead to toxicity.[22] For example, long-term use of the antifungal voriconazole, which contains fluorinated pyrimidine rings, has been linked to increased plasma fluoride levels and painful periostitis in some patients.[22] Therefore, a critical aspect of developing fluorinated pyridine compounds is a thorough investigation of their metabolic fate and potential for defluorination.

Logical Diagram: Benefit vs. Risk Assessment

Caption: A logical model for the risk-benefit analysis in developing fluorinated compounds.

The future of fluorinated pyridine research lies in leveraging advanced synthetic methods to achieve precise control over fluorination patterns.[25] This, combined with computational modeling to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and rigorous biological testing, will enable the design of safer and more effective therapeutic and agrochemical agents.

References

- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Acmechem.

- (N/A). Enhancing Agrochemicals with Fluorinated Pyridine Intermediates: The Case of 2-Cyano-3,5-difluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD.

- (N/A). Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide. Benchchem.

- (N/A). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Hussain, A., et al. (2025).

- Kim, H. Y., & Kim, I. S. (N/A). Facile Rh(III)

- Zhou, Y., et al. (N/A). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).

- Mei, H., et al. (N/A). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Wang, F., et al. (N/A). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry.

- (N/A).

- Talele, T. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.

- (N/A). FLUORINE CHEMISTRY.

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. PubMed.

- Ogawa, Y., & Tokunaga, E. (N/A). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.

- (N/A). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. Royal Society of Chemistry.

- We-Are-Awesome-Cool. (N/A).

- El-Naggar, M., et al. (N/A). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.

- (2001). Metabolism of fluorine-containing drugs.

- (N/A). Organofluorine chemistry. Wikipedia.

- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- (N/A).

- (N/A). PFAS. Wikipedia.

- Stoica, I., et al. (N/A). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.

- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- (1989). Toxicology of Some Fluoro-Organic Compounds. DTIC.

- (N/A). A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.

- Talele, T. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.

- (2025). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.

- El-Sawy, E. R., et al. (2023).

- Singh, I., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- (N/A).

- Sharma, A., et al. (N/A). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab.

- (N/A).

- Mei, H., et al. (N/A). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

Sources

- 1. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. nbinno.com [nbinno.com]

- 19. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 24. PFAS - Wikipedia [en.wikipedia.org]

- 25. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Fluoro-3-(trifluoromethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

2-Fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical sectors.[1] Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group, make it a valuable building block in the synthesis of novel therapeutic agents and specialized agrochemicals.[1] The trifluoromethyl group, in particular, can enhance a molecule's lipophilicity and metabolic stability, properties highly sought after in drug design.[1] However, the very characteristics that make this compound synthetically attractive also necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety data for 2-Fluoro-3-(trifluoromethyl)pyridine (CAS No: 65753-52-8), moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.

Hazard Profile: A Multifaceted Threat Assessment

2-Fluoro-3-(trifluoromethyl)pyridine presents a complex hazard profile that demands respect and careful management. It is classified as a highly toxic and corrosive substance, with potential for long-term health effects. The primary routes of exposure are oral ingestion, dermal contact, and inhalation.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a clear framework for understanding the dangers associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[2] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger

The combination of acute toxicity and severe corrosivity is a significant concern. Accidental skin contact can lead not only to chemical burns but also to systemic toxic effects. The risk of severe and permanent eye damage upon contact is extremely high. Furthermore, the potential for organ damage after repeated exposure underscores the importance of minimizing all routes of contact, even at low levels over time.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective management of the risks associated with 2-Fluoro-3-(trifluoromethyl)pyridine hinges on the implementation of the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Hierarchy of controls for managing chemical risks.

For 2-Fluoro-3-(trifluoromethyl)pyridine, elimination or substitution is often not feasible due to its specific role in a synthesis pathway. Therefore, the focus must be on robust engineering controls, stringent administrative protocols, and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All work with 2-Fluoro-3-(trifluoromethyl)pyridine must be conducted in a properly functioning chemical fume hood. The causality here is straightforward: the fume hood provides containment and continuous ventilation, preventing the accumulation of toxic vapors in the breathing zone of the researcher and the general laboratory environment. For particularly hazardous operations or when handling larger quantities, the use of a glovebox may be warranted to provide an even higher level of containment.

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, substance-specific SOP is mandatory before any work begins. This document should go beyond generic laboratory safety rules and address the specific hazards of 2-Fluoro-3-(trifluoromethyl)pyridine.

Key SOP Components:

-

Designated Work Area: Clearly demarcate the area where the compound will be handled.

-

Waste Disposal: Outline specific procedures for the disposal of contaminated solid and liquid waste, in accordance with institutional and regulatory guidelines.

-

Emergency Procedures: Detail the exact steps to take in case of a spill, skin/eye contact, or inhalation.

-

Training: Ensure all personnel have been trained on the specific hazards and handling procedures for this compound.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it is the last line of defense. It should be selected based on a thorough risk assessment of the planned procedure.

-

Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[3]

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when there is a risk of splashing.[3][4]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[4]

-

Respiratory Protection: In most cases, working in a fume hood provides adequate respiratory protection. However, if a risk assessment indicates the potential for exposure above established limits, a NIOSH-approved respirator with appropriate cartridges must be used.[3][4]

Emergency Protocols: A Self-Validating System for Incident Response

In the event of an emergency, a clear and well-rehearsed plan is critical to minimizing harm.

Caption: A streamlined workflow for emergency response.

Step-by-Step Emergency Procedures

-